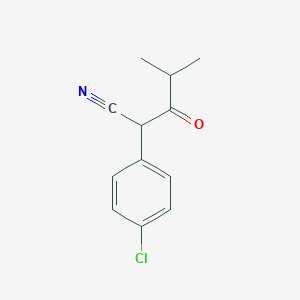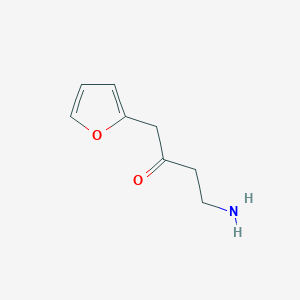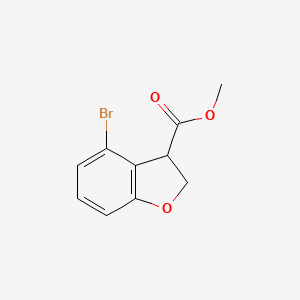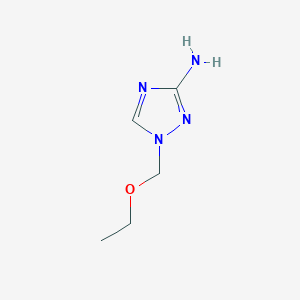![molecular formula C11H22N2O B13173723 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and 2-methylpropan-1-one.
Reaction Conditions: The azepane is first functionalized with an aminomethyl group. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Final Step: The functionalized azepane is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-2-methylpropan-2-amine: This compound has a similar azepane core but differs in the substitution pattern, which can affect its reactivity and applications.
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one:
1-[2-(Aminomethyl)azepan-1-yl]-2-(oxo-λ3-sulfanyl)ethanone: The presence of a sulfur atom introduces unique reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminomethyl and ketone functional groups, which provide versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-3-4-6-10(13)8-12/h9-10H,3-8,12H2,1-2H3 |
Clave InChI |
YTNFUBDSDWWDRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCCCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)



![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)


![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
